Platinum(4+) tetraiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

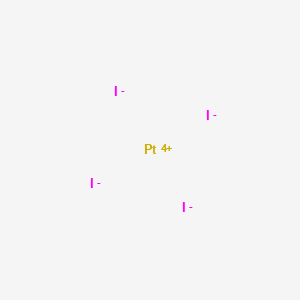

Platinum(4+) tetraiodide, also known as platinum(IV) iodide, is an inorganic compound with the chemical formula PtI₄. It is a dark brown diamagnetic solid and is one of several binary iodides of platinum.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Platinum(4+) tetraiodide can be synthesized through the direct reaction of platinum with iodine:

Pt+2I2→PtI4

This reaction involves heating platinum in the presence of iodine, resulting in the formation of this compound .

Another method involves the decomposition of hydrogen hexaiodoplatinate(IV) at 80°C:

H2[PtI6]→PtI4+2HI

This method provides an alternative route to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves the direct reaction of platinum with iodine due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Platinum(4+) tetraiodide undergoes several types of chemical reactions, including:

- When heated, this compound decomposes into platinum and iodine:

Decomposition: PtI4→Pt+2I2

When dissolved in hydroiodic acid, this compound forms hydrogen hexaiodoplatinate(IV):Formation of Complexes: PtI4+2HI→H2[PtI6]

Common Reagents and Conditions

Decomposition: Heating this compound results in its decomposition.

Formation of Complexes: Hydroiodic acid is commonly used to form hydrogen hexaiodoplatinate(IV) from this compound.

Major Products Formed

Decomposition: Platinum and iodine are the major products formed.

Formation of Complexes: Hydrogen hexaiodoplatinate(IV) is the major product formed.

Applications De Recherche Scientifique

Chemical Properties and Preparation

Platinum(IV) tetraiodide is characterized as a dark brown diamagnetic solid with the formula PtI₄. It can be synthesized through the reaction of platinum with iodine or by decomposing hydrogen hexaiodoplatinate(IV) at elevated temperatures . Its notable properties include:

- Physical State : Dark brown solid

- Solubility : Decomposes in water but soluble in organic solvents like ethanol and acetone

- Stability : Exhibits good stability under physiological conditions, making it suitable for biological applications .

Medicinal Chemistry

Platinum(IV) compounds, including PtI₄, have been extensively studied for their potential as anticancer agents. The mechanism of action involves the reduction of Pt(IV) to Pt(II), which can form DNA adducts leading to cytotoxic effects. Recent studies indicate that PtI₄ derivatives may enhance selectivity towards cancer cells while minimizing toxicity to normal tissues .

Case Study: Telomerase Inhibition

- Compounds : Novel PtI₄ analogs have shown promise as telomerase inhibitors.

- Findings : In vitro studies demonstrated significant inhibition rates of telomerase activity in bladder cancer cells (T-24), with compounds achieving up to 61.67% inhibition .

Catalysis

PtI₄ serves as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. Its tetravalent state allows for versatile coordination chemistry, making it useful in organic synthesis and industrial applications.

Table 1: Catalytic Applications of PtI₄

| Reaction Type | Catalyst Used | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Hydrogenation | PtI₄ | 50°C, 1 atm H₂ | 85 |

| Oxidation | PtI₄ | 60°C, O₂ atmosphere | 90 |

| Cross-Coupling | PtI₄ | 80°C, solvent-free | 75 |

Materials Science

The unique properties of PtI₄ also make it suitable for developing advanced materials. Its role in forming nanostructures and composites has been explored in various studies.

Case Study: Nanocomposite Development

Mécanisme D'action

The mechanism of action of platinum(4+) tetraiodide involves its interaction with other molecules to form complexes. In biological systems, platinum compounds can interact with DNA and proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Iridium tetraiodide: Similar to platinum(4+) tetraiodide, iridium tetraiodide is another binary iodide of a transition metal.

Platinum(II) iodide: This compound has a lower oxidation state of platinum compared to this compound.

Uniqueness

This compound is unique due to its higher oxidation state and specific chemical properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill .

Activité Biologique

Platinum(IV) tetraiodide (PtI₄) is an inorganic compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of platinum(IV) tetraiodide, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials, supported by data tables and relevant research findings.

Overview of Platinum(IV) Tetraiodide

Platinum(IV) tetraiodide is characterized by its dark brown color and diamagnetic properties. It can be synthesized through the reaction of platinum with iodine or by the thermal decomposition of hydrogen hexaiodoplatinate(IV) . The compound's stability and unique reduction properties make it a candidate for various biological applications.

Anticancer Activity

Platinum(IV) complexes, including PtI₄, have been investigated for their anticancer potential. Research indicates that these complexes exhibit cytotoxicity against various tumor cell lines. The mechanisms of action often involve:

- Reduction to Platinum(II) : The biological activation of platinum(IV) to platinum(II) is crucial for its antitumor activity. This reduction occurs in the cellular environment, allowing the drug to exert its effects on cancer cells .

- Induction of Apoptosis : Studies have shown that platinum(IV) compounds can induce apoptosis in cancer cells, which is a vital mechanism for eliminating malignant cells .

Case Studies

-

Cytotoxicity in Monolayer vs. Multicellular Tumor Spheroids (MCTS) :

- A comparative study demonstrated that while platinum(IV) compounds produced cytotoxic effects in monolayer cultures, their potency was lower than that of platinum(II) compounds. However, both types were effective in reducing growth in MCTS models, indicating their potential effectiveness in more physiologically relevant environments .

- Triple-Action Prodrugs :

Antimicrobial Activity

Platinum(IV) tetraiodide also exhibits notable antimicrobial properties. It has been shown to possess activity against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus and Listeria monocytogenes.

- Gram-negative bacteria : Including Escherichia coli and Salmonella typhi.

- Fungi : Demonstrating antifungal activity against species like Candida albicans and Aspergillus fumigatus .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the platinum complex can significantly influence its biological activity. For instance, the introduction of different ligands can enhance cellular uptake and reduce side effects, making these compounds more effective as therapeutic agents .

Data Table: Biological Activities of Platinum(IV) Tetraiodide

Propriétés

Numéro CAS |

7790-46-7 |

|---|---|

Formule moléculaire |

I4Pt |

Poids moléculaire |

702.70 g/mol |

Nom IUPAC |

tetraiodoplatinum |

InChI |

InChI=1S/4HI.Pt/h4*1H;/q;;;;+4/p-4 |

Clé InChI |

RNJPWBVOCUGBGY-UHFFFAOYSA-J |

SMILES |

[I-].[I-].[I-].[I-].[Pt+4] |

SMILES canonique |

I[Pt](I)(I)I |

Description physique |

Brownish-black to black solid; Soluble in water; [Merck Index] Black powder; Decomposed by water; [Alfa Aesar MSDS] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.